molecular formula C5H10Cl2O B2429754 1,5-Dichloropentan-2-ol CAS No. 89280-57-9

1,5-Dichloropentan-2-ol

Cat. No.: B2429754
CAS No.: 89280-57-9
M. Wt: 157.03
InChI Key: MRPDYJBRFDKZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloropentan-2-ol is an organic compound that belongs to the group of chlorinated alcohols. Its molecular formula is C5H10Cl2O, and it has a molecular weight of 157.04 g/mol . This compound is characterized by the presence of two chlorine atoms and one hydroxyl group attached to a pentane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloropentan-2-ol can be synthesized through several methods. One common synthetic route involves the chlorination of pentane-2-ol. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often include refluxing the mixture to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloropentan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction Reactions: The compound can be reduced to form 1,5-dichloropentane.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pentanols depending on the nucleophile used.

    Oxidation: Formation of 1,5-dichloropentan-2-one.

    Reduction: Formation of 1,5-dichloropentane.

Scientific Research Applications

1,5-Dichloropentan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dichloropentan-2-ol involves its ability to undergo various chemical reactions due to the presence of reactive chlorine atoms and a hydroxyl group. These functional groups allow the compound to participate in nucleophilic substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloropentan-2-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on a pentane backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1,5-dichloropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPDYJBRFDKZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCl)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.